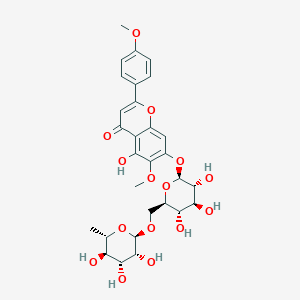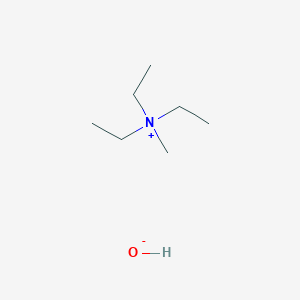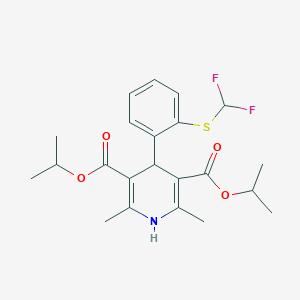
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester is a chemical compound with numerous scientific research applications. This compound is also known as Pirfenidone, which is a drug used to treat idiopathic pulmonary fibrosis. Pirfenidone is a small molecule that has anti-inflammatory, anti-fibrotic, and antioxidant properties. In
Mécanisme D'action
The exact mechanism of action of Pirfenidone is not fully understood. However, it is believed that Pirfenidone exerts its anti-fibrotic, anti-inflammatory, and antioxidant effects through multiple pathways. Pirfenidone has been shown to inhibit the TGF-β signaling pathway, which is a key pathway involved in the development of fibrosis. Pirfenidone has also been shown to activate the AMPK pathway, which is a key pathway involved in the regulation of energy metabolism and inflammation. Pirfenidone has also been shown to scavenge reactive oxygen species, which are known to contribute to the development of fibrosis.
Effets Biochimiques Et Physiologiques
Pirfenidone has been shown to have several biochemical and physiological effects. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been shown to reduce the activation of fibroblasts and myofibroblasts, which are key cells involved in the development of fibrosis. Pirfenidone has also been shown to improve lung function and exercise tolerance in patients with idiopathic pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
Pirfenidone has several advantages for lab experiments. Pirfenidone is a small molecule that is easy to synthesize and modify. Pirfenidone has been extensively studied in various animal models of fibrosis, which makes it a useful tool for studying the mechanisms of fibrosis. Pirfenidone has also been studied in clinical trials, which makes it a useful tool for developing new therapies for fibrotic diseases. However, Pirfenidone also has some limitations for lab experiments. Pirfenidone has a short half-life, which makes it difficult to maintain therapeutic levels in vivo. Pirfenidone also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Pirfenidone. One future direction is to develop new derivatives of Pirfenidone that have improved pharmacokinetic properties and reduced off-target effects. Another future direction is to study the role of Pirfenidone in other fibrotic diseases, such as liver fibrosis and kidney fibrosis. Another future direction is to study the mechanisms of Pirfenidone in more detail, in order to identify new targets for the treatment of fibrosis. Overall, Pirfenidone has great potential for the development of new therapies for fibrotic diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Méthodes De Synthèse
Pirfenidone can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with ammonium acetate and acetic anhydride to form 2,6-dimethyl-4-formylpyridine. The second step involves the reaction of 2,6-dimethyl-4-formylpyridine with malonic acid in the presence of piperidine to form 3,5-pyridinedicarboxylic acid. The third step involves the reaction of 3,5-pyridinedicarboxylic acid with isopropyl chloroformate and 2-((difluoromethyl)thio)aniline in the presence of triethylamine to form Pirfenidone.
Applications De Recherche Scientifique
Pirfenidone has been extensively studied for its anti-fibrotic, anti-inflammatory, and antioxidant properties. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been studied in various animal models of fibrosis, such as liver fibrosis, kidney fibrosis, and lung fibrosis. Pirfenidone has also been studied in clinical trials for the treatment of idiopathic pulmonary fibrosis.
Propriétés
Numéro CAS |
110525-41-2 |
|---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Formule moléculaire |
C22H27F2NO4S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
dipropan-2-yl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27F2NO4S/c1-11(2)28-20(26)17-13(5)25-14(6)18(21(27)29-12(3)4)19(17)15-9-7-8-10-16(15)30-22(23)24/h7-12,19,22,25H,1-6H3 |
Clé InChI |
WSMKHNRRVOZCCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
Autres numéros CAS |
110525-41-2 |
Synonymes |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio) phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



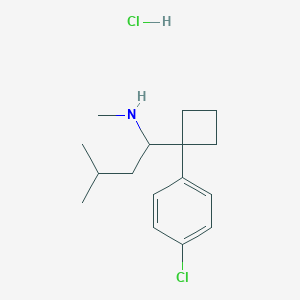
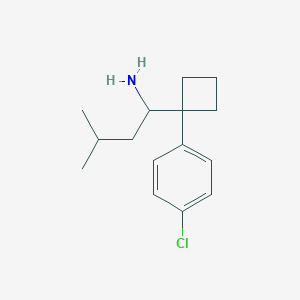
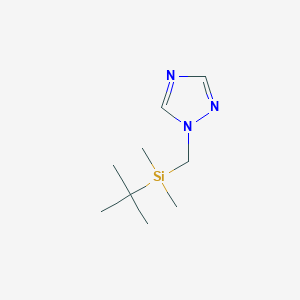
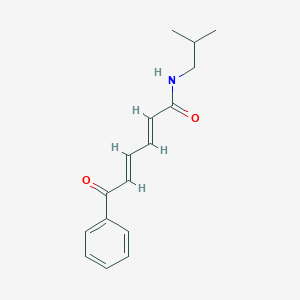
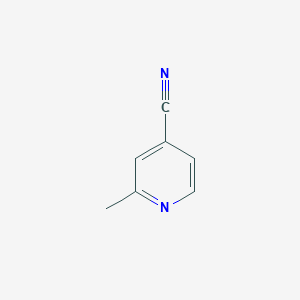
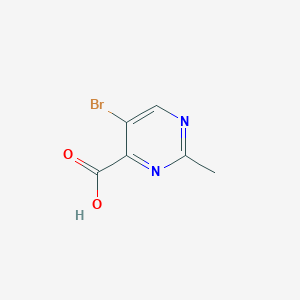
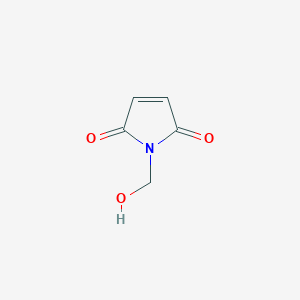
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
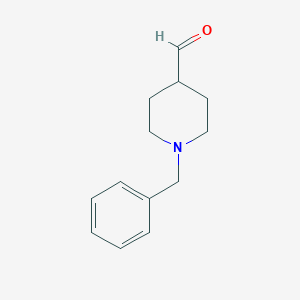
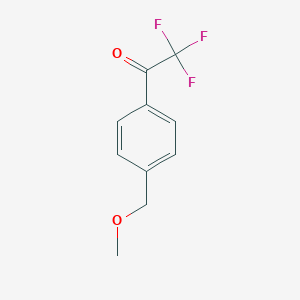
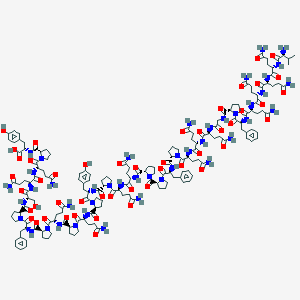
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
